Cas no 1785240-24-5 (3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid)

3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid
- EN300-1927056
- 1785240-24-5
-
- インチ: 1S/C9H9BrFNO2/c10-8-3-5(11)1-2-6(8)7(4-12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
- InChIKey: HQJKRCVOZMKBRP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(C(=O)O)CN)F
計算された属性
- せいみつぶんしりょう: 260.98007g/mol
- どういたいしつりょう: 260.98007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927056-0.25g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1927056-0.5g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1927056-0.1g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1927056-1.0g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1927056-10g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1927056-5g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1927056-0.05g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1927056-10.0g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1927056-2.5g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 2.5g |
$2014.0 | 2023-09-17 | ||
Enamine | EN300-1927056-5.0g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 5g |
$2981.0 | 2023-05-31 |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid 関連文献
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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3-amino-2-(2-bromo-4-fluorophenyl)propanoic acidに関する追加情報
Introduction to 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid (CAS No. 1785240-24-5)
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1785240-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a unique structural motif with both amino and carboxylic acid functional groups, coupled with a brominated and fluorinated aromatic ring, makes it a promising candidate for various synthetic applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid consists of a propyl chain substituted at the second carbon with an aromatic ring that bears both bromine and fluorine atoms. This specific arrangement of substituents imparts distinct chemical properties, including moderate solubility in polar organic solvents and reactivity patterns that are amenable to further functionalization. Such characteristics are highly valuable in medicinal chemistry, where structural diversity is often key to achieving desirable pharmacological outcomes.
In recent years, there has been a growing interest in compounds that incorporate both amino and carboxylic acid functionalities, as these moieties are fundamental building blocks in the synthesis of peptides, proteins, and other biologically active molecules. The presence of a bromine atom on the aromatic ring further enhances the utility of 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid, as bromine can serve as a versatile handle for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely employed in the construction of complex molecular architectures, enabling the synthesis of intricate pharmacophores.
The fluorine atom in the molecule also contributes to its chemical profile, influencing both its metabolic stability and its interactions with biological targets. Fluorinated aromatic compounds are well-documented for their ability to modulate receptor binding affinities and metabolic pathways, making them attractive for drug discovery efforts. For instance, fluorine substitution can enhance binding selectivity by altering electronic properties or by introducing steric constraints at the binding site.
Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse building blocks like 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid in the development of next-generation therapeutics. One notable area of investigation involves the use of such compounds in the design of kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. The combination of an amino group for hydrogen bonding interactions and a carboxylic acid group for salt formation or further derivatization provides a versatile scaffold for optimizing drug-like properties.
Moreover, recent studies have explored the potential applications of 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid in the synthesis of protease inhibitors. Proteases play crucial roles in various biological processes, and their inhibition is often exploited to treat conditions such as HIV infection, cancer, and autoimmune diseases. The structural features of this compound make it an excellent candidate for designing inhibitors that can selectively target specific protease enzymes. For example, modifications at the aromatic ring or the propyl chain could be tailored to enhance binding affinity or to modulate enzyme activity.
The carboxylic acid group in 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid offers additional opportunities for chemical modification. It can be used to form esters or amides, which are common functional groups in drug molecules. These derivatives can exhibit improved solubility or bioavailability compared to their parent compound, making them more suitable for clinical applications. Additionally, the presence of both amino and carboxylic acid functionalities allows for the formation of salts, which can enhance stability and formulation flexibility.
In computational chemistry studies, virtual screening techniques have been employed to identify potential binding modes of 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid with biological targets. These studies have suggested that subtle modifications to its structure could lead to significantly enhanced potency or selectivity. For instance, computational modeling has indicated that optimizing the spatial arrangement of substituents on the aromatic ring could improve interactions with specific amino acid residues in protein binding pockets.
The synthesis of 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce bromine and fluorine atoms onto the aromatic ring, followed by nucleophilic substitution or condensation reactions to establish the propyl chain connectivity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, making them more accessible for research purposes.
The growing body of literature on 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid underscores its significance as a versatile building block in pharmaceutical research. As drug discovery efforts continue to evolve toward more complex molecular architectures, compounds like this one will remain invaluable tools for chemists and biologists alike. Their unique structural features offer numerous possibilities for further derivatization and optimization, paving the way for innovative therapeutic solutions.
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